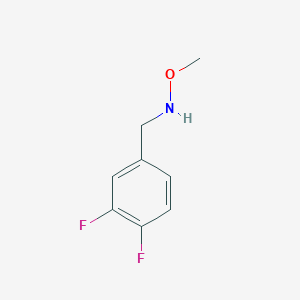

n-(3,4-Difluoro-benzyl)-o-methyl-hydroxylamine

Description

N-(3,4-Difluoro-benzyl)-O-methyl-hydroxylamine is a fluorinated hydroxylamine derivative characterized by a 3,4-difluorobenzyl group attached to the nitrogen atom of a hydroxylamine backbone, with an O-methyl substitution. This structure confers unique physicochemical properties, including enhanced lipophilicity due to fluorine atoms and steric modulation from the methyl group.

The compound’s synthesis likely involves the alkylation of O-methyl-hydroxylamine with 3,4-difluorobenzyl halides, followed by purification via chromatography or crystallization. Fluorine atoms at the 3- and 4-positions of the benzyl ring are expected to increase metabolic stability and alter electronic properties compared to non-fluorinated analogs, a feature common in bioactive molecules .

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-N-methoxymethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCAPAAMZBRYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Difluoro-benzyl)-o-methyl-hydroxylamine typically involves the reaction of 3,4-difluorobenzyl bromide with o-methyl-hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluoro-benzyl)-o-methyl-hydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the difluorobenzyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

N-(3,4-Difluoro-benzyl)-o-methyl-hydroxylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3,4-Difluoro-benzyl)-o-methyl-hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluorobenzyl group can enhance binding affinity and specificity, while the hydroxylamine moiety may participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

3,4-Difluorobenzylamine

- Structure : Primary amine with a 3,4-difluorobenzyl group.

- Key Differences : Lacks the hydroxylamine (N–O) backbone, making it less redox-active.

- Applications : Widely used as a building block for pharmaceuticals and agrochemicals, leveraging fluorine’s electron-withdrawing effects to enhance binding affinity .

O-Methyl-hydroxylamine Derivatives

- Example : N-Benzyl-O-methyl-hydroxylamine.

- Key Differences : Absence of fluorine substituents reduces lipophilicity and metabolic stability.

- Reactivity : The hydroxylamine group facilitates nitroxide radical formation, useful in polymer stabilization or spin-labeling studies. Fluorination in the target compound likely slows oxidation kinetics .

Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Structure : Difluorophenyl pyridinecarboxamide herbicide.

- Key Differences: Aryl ether and carboxamide groups confer herbicidal activity via inhibition of carotenoid biosynthesis. The target compound’s hydroxylamine group may enable distinct mechanisms, such as enzyme inhibition via metal chelation .

Physicochemical and Reactivity Comparison

| Property | N-(3,4-Difluoro-benzyl)-O-methyl-hydroxylamine | 3,4-Difluorobenzylamine | Diflufenican |

|---|---|---|---|

| Molecular Weight (g/mol) | ~187.2 (estimated) | 157.1 | 394.3 |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF) | High in water | Low (lipophilic) |

| Key Reactivity | Redox activity, nucleophilic substitution | Amine alkylation | Herbicidal inhibition |

| Bioactivity | Hypothesized enzyme inhibition | Intermediate synthesis | Carotenoid biosynthesis |

Fluorination Impact

- Electron Effects: The 3,4-difluoro substitution on the benzyl ring increases electron-withdrawing character, polarizing the N–O bond and enhancing stability against hydrolysis compared to non-fluorinated hydroxylamines .

Biological Activity

N-(3,4-Difluoro-benzyl)-o-methyl-hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to summarize the biological activity of this compound based on available literature, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

N-(3,4-Difluoro-benzyl)-o-methyl-hydroxylamine is synthesized through the reaction of 3,4-difluorobenzyl bromide with o-methyl-hydroxylamine. The reaction typically occurs in organic solvents like dichloromethane or tetrahydrofuran, facilitated by bases such as triethylamine. This synthesis pathway allows for the formation of the compound with high purity and yield .

The biological activity of N-(3,4-Difluoro-benzyl)-o-methyl-hydroxylamine is primarily attributed to its ability to interact with specific molecular targets within cells. The difluorobenzyl group enhances binding affinity to various enzymes and receptors, while the hydroxylamine moiety can participate in redox reactions or form covalent bonds with target molecules. This dual functionality potentially leads to modulation of critical cellular processes .

Antimicrobial Activity

Research indicates that N-(3,4-Difluoro-benzyl)-o-methyl-hydroxylamine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of N-(3,4-Difluoro-benzyl)-o-methyl-hydroxylamine has been explored in various cancer cell lines. Notably, studies have reported its cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound induces apoptosis in these cells in a dose-dependent manner, suggesting that it may serve as a lead compound for developing new anticancer agents .

Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 0.65 | Induces apoptosis via caspase activation |

| Study B | MEL-8 | 2.41 | Disrupts mitochondrial function leading to cell death |

| Study C | E. coli | 15.0 | Inhibits cell wall synthesis |

Case Study Highlights

- Cytotoxicity in MCF-7 Cells : In one study, N-(3,4-Difluoro-benzyl)-o-methyl-hydroxylamine was found to have an IC50 value of 0.65 µM against MCF-7 cells, indicating potent anticancer activity.

- Effects on Melanoma Cells : Another investigation reported an IC50 value of 2.41 µM for MEL-8 cells, demonstrating its potential use in melanoma treatment.

- Antibacterial Efficacy : The compound displayed an IC50 value of 15 µM against E. coli, showcasing its antimicrobial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.